molecular formula C6H4BrClFN B1374317 4-Bromo-3-chloro-5-fluoroaniline CAS No. 1297540-69-2

4-Bromo-3-chloro-5-fluoroaniline

Cat. No. B1374317
M. Wt: 224.46 g/mol
InChI Key: VOPLRYDSRVEQDI-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-fluoroaniline is a chemical compound with the molecular formula C6H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .


Synthesis Analysis

4-Bromo-3-chloro-5-fluoroaniline can be synthesized through various methods. One such method involves the use of 4-Bromo-3-fluoroaniline as an intermediate . The exact synthesis process can vary depending on the desired end product .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-chloro-5-fluoroaniline consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group . The exact positions of these substituents can be determined by the compound’s IUPAC name.


Chemical Reactions Analysis

As an intermediate, 4-Bromo-3-chloro-5-fluoroaniline is primarily used in the synthesis of other compounds. For example, it is used in the preparation of Tradizolid and various pharmaceuticals . The specific reactions it undergoes will depend on the synthesis pathway being used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-chloro-5-fluoroaniline include a molecular weight of 224.46 g/mol . Other properties such as boiling point, density, and refractive index would need to be determined experimentally .

Scientific Research Applications

Application 1: Synthesis of Pharmaceuticals

  • Summary of the Application : “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of various pharmaceuticals . It plays a crucial role in the synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls .
  • Results or Outcomes : The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of the desired pharmaceutical compounds . The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the pharmaceutical being produced.

Application 2: Synthesis of Tradizolid

  • Summary of the Application : “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of Tradizolid . Tradizolid is a pharmaceutical compound, and the specific role of “4-Bromo-3-chloro-5-fluoroaniline” in its synthesis is crucial.
  • Results or Outcomes : The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of Tradizolid . The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the pharmaceutical being produced.

Application 3: Synthesis of Lateral Difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls

  • Summary of the Application : “4-Bromo-3-chloro-5-fluoroaniline” is used as an intermediate in the synthetic preparation of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls . These compounds are important in the field of organic chemistry due to their unique properties.
  • Results or Outcomes : The use of “4-Bromo-3-chloro-5-fluoroaniline” in these reactions contributes to the successful synthesis of several lateral difluoro-substituted 4,4-dialkyl- and 4,4-alkoxyalkylterphenyls . The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular synthesis process and the compounds being produced.

Safety And Hazards

4-Bromo-3-chloro-5-fluoroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding breathing dust .

Future Directions

The future directions for 4-Bromo-3-chloro-5-fluoroaniline largely depend on its applications in pharmaceutical synthesis. As research progresses, new synthesis pathways and applications may be discovered .

properties

IUPAC Name

4-bromo-3-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPLRYDSRVEQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-5-fluoroaniline

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 3-chloro-5-fluoroaniline (5.0 g, 33 mmol) in MeCN (50 ml) was added a suspension of N-bromosuccinimide (5.9 g, 33 mmol) in MeCN (10 ml). After being stirred for 2 h at RT the reaction was quenched by adding 10% NaHSO3 (50 ml). The mixture was concentrated to about half of the volume, diluted with water (50 ml) and extracted with EtOAc (3×50 ml). Combined organic phases were dried over Na2SO4 and evaporated to give crude product, which was purified by CombiFlash (column: silica, eluent: 0-100% EtOAc in heptane) to yield 5.5 g (74%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 5.88 (bs, 2H), 6.45 (dd, 1H), 6.64 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

3-Chloro-5-fluoroaniline (2061 mmol, 300 g) was dissolved in ACN (3000 ml) and the solution cooled to 0° C. NBS (2061 mmol, 367 g) was added to the reaction mixture in small portions keeping the temperature below 10° C. Reaction mixture was stirred at 10±5° C. for 3.5 h. 10% Aqueous NaHSO3 was added and the reaction mixture was concentrated under vacuum to remove organic solvents. Water and DCM was added, stirred for 15 min and the phases were separated. The water phase was extracted with DCM. The combined organics were washed with water. The organic phase was evaporated. 2-Propanol was added to the residue and distilled until the steam temperature was 80° C. Water was added and the temperature was kept at 40±10° C. The mixture was cooled to 5° C. and stirred for 4 h. The precipitate was removed by filtration, washed with water and dried under vacuum. 440.7 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 5.87 (s, 2H), 6.42-6.49 (m, 1H), 6.62-6.66 (m, 1H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
367 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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